molecular formula C11H16N6O5 B14728627 2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one CAS No. 13389-05-4

2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one

Cat. No.: B14728627
CAS No.: 13389-05-4
M. Wt: 312.28 g/mol
InChI Key: XKILAGHGKVXARL-UHFFFAOYSA-N
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Description

2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one is a complex organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a pentofuranosyl ring attached to a purine base. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a pentofuranosyl derivative with a purine base under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.

Scientific Research Applications

2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-8-(methylamino)-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one include other purine derivatives, such as:

  • 2-Amino-8-hydroxyquinoline
  • 2-Amino-3-cyano-4H-chromenes
  • Various aminomethylated 8-hydroxyquinolines

Uniqueness

What sets this compound apart from these similar compounds is its unique pentofuranosyl ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that may not be possible with other purine derivatives.

Properties

CAS No.

13389-05-4

Molecular Formula

C11H16N6O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(methylamino)-1H-purin-6-one

InChI

InChI=1S/C11H16N6O5/c1-13-11-14-4-7(15-10(12)16-8(4)21)17(11)9-6(20)5(19)3(2-18)22-9/h3,5-6,9,18-20H,2H2,1H3,(H,13,14)(H3,12,15,16,21)

InChI Key

XKILAGHGKVXARL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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